![molecular formula C14H11N5O3 B2792930 N-(9H-purin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2309778-88-7](/img/structure/B2792930.png)

N-(9H-purin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound . Purine derivatives have been studied for their potential biological activities .

Synthesis Analysis

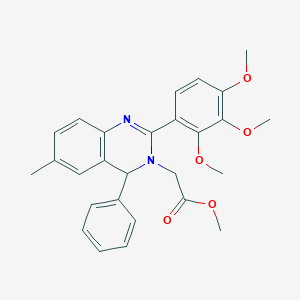

While specific synthesis methods for this compound were not found, purine derivatives are often synthesized through various methods involving the reaction of purine with different reagents .Molecular Structure Analysis

The molecular structure of this compound would likely involve a purine core with additional functional groups attached. The exact structure would depend on the specific locations and types of these attachments .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which it is used. Purine derivatives can undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Wirkmechanismus

Target of Action

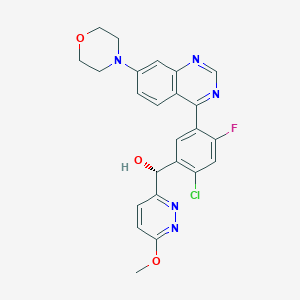

The primary targets of N-(9H-purin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide are cancer cells . The compound has shown cytotoxic activity on cancer cell models .

Mode of Action

The compound interacts with its targets (cancer cells) by inducing apoptosis and decreasing cell proliferation . The exact molecular interactions are still under investigation, and more research is needed to fully understand the mode of action .

Biochemical Pathways

It is known that the compound affects the cell cycle distribution

Pharmacokinetics

Water-soluble prodrugs of the compound have been synthesized, which could potentially improve its bioavailability .

Result of Action

The compound has shown activities on cancer cell lines ranging from 3-39 μM for the best compounds . It has also shown weak antitumoral activity in in vivo experiments . In addition, the lead compound and its prodrug had a synergistic activity with the nucleoside analogue fludarabine in vitro and in vivo .

Vorteile Und Einschränkungen Für Laborexperimente

PDD has several advantages for lab experiments, including its synthetic accessibility, its chemical stability, and its potential biological activities. PDD can be easily synthesized from commercially available starting materials and can be stored for long periods of time without degradation. PDD also has the potential to modulate several signaling pathways, which makes it a promising candidate for drug discovery and development. However, PDD also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Zukünftige Richtungen

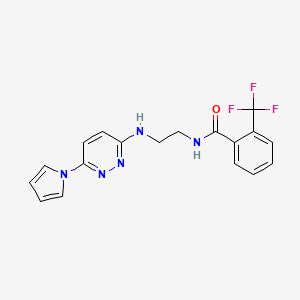

There are several future directions for the research on PDD, including the optimization of its chemical structure for improved biological activities, the development of novel synthetic methods for PDD analogs, and the investigation of its potential use in combination therapy with other drugs. Furthermore, the elucidation of the exact mechanism of action of PDD and its potential targets in cells will provide valuable insights for the development of new drugs for the treatment of various diseases.

Synthesemethoden

The synthesis of PDD involves several steps, starting from commercially available starting materials. The first step is the preparation of 2,3-dihydrobenzo[b][1,4]dioxine, which can be achieved by the reaction of catechol with acetic anhydride in the presence of a Lewis acid catalyst. The second step is the introduction of a carboxamide group to the benzodioxine ring, which can be accomplished by the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with isocyanate in the presence of a base. The final step is the coupling of the purine derivative with the carboxamide group, which can be achieved by the reaction of PDD with a protected purine derivative in the presence of a coupling reagent.

Wissenschaftliche Forschungsanwendungen

PDD has been extensively studied for its potential biological activities, including its anti-inflammatory, antioxidant, and anticancer effects. PDD has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. PDD has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, PDD has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(7H-purin-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O3/c20-14(10-5-21-8-3-1-2-4-9(8)22-10)19-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7,10H,5H2,(H2,15,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLFCZNGLGBNSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dichlorothiophene-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2792855.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2792857.png)

![7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2792858.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2792859.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2792864.png)

![Methyl 4-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2792868.png)